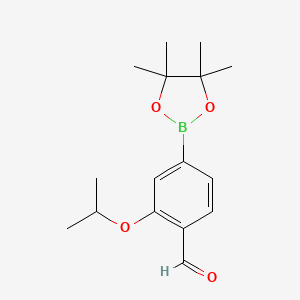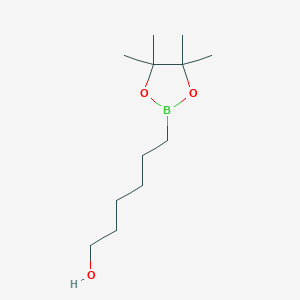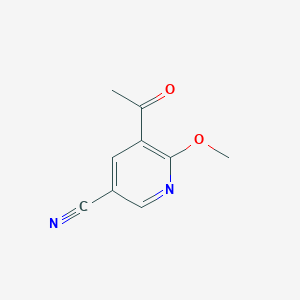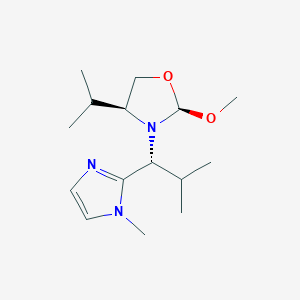
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンズアルデヒドは、1-メチルエトキシ基とジオキサボロラン部分で置換されたベンズアルデヒドコアを特徴とする有機化合物です。
準備方法
合成経路と反応条件
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンズアルデヒドの合成は、通常、以下の手順が含まれます。
ベンズアルデヒドコアの形成: ベンズアルデヒドコアは、トルエン誘導体の酸化を含む様々な方法で合成することができます。
1-メチルエトキシ基の導入: この手順は、塩基性条件下で適切なアルキル化剤を使用して、ベンズアルデヒドコアのエテリフィケーションを含みます。
ジオキサボロラン部分の付加: 最終手順は、適切な触媒の存在下で、ボロン酸またはエステルを使用して、ベンズアルデヒド誘導体をボリル化することを含みます。
工業生産方法
この化合物の工業生産方法は、収率、純度、コスト効率の最適化とともに、上記で述べた合成経路の大規模バージョンを伴う可能性が高いです。効率を高めるために、連続フローリアクターと自動合成プラットフォームを使用することがあります。
化学反応の分析
反応の種類
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンズアルデヒドは、以下を含む様々な化学反応を受けることができます。
酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。
置換: メチルエトキシ基は、求核置換反応を通じて他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、その他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: 塩基性または酸性条件下でアミン、チオール、ハロゲン化物などの求核剤。
形成される主要な生成物
酸化: 2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-安息香酸の生成。
還元: 2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンジルアルコールの生成。
置換: 使用される求核剤に応じて、様々な置換ベンズアルデヒド誘導体の生成。
科学研究への応用
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンズアルデヒドは、いくつかの科学研究への応用があります。
有機合成: 複雑な有機分子の合成における中間体として使用されます。
材料科学: ポリマーやナノマテリアルを含む高度な材料の開発に使用されます。
医薬品化学: 医薬品や治療薬の開発における潜在的な用途について調査されています。
生物学研究: 生物学的分子との相互作用と潜在的な生物学的活性について研究されています。
科学的研究の応用
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
作用機序
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンズアルデヒドの作用機序は、その特定の用途によって異なります。有機合成では、それは様々な化学反応に参加し、より複雑な構造を形成する汎用性の高い構成要素として機能します。生物系では、分子標的や経路との相互作用は、現在も研究中の課題です。
類似化合物との比較
類似化合物
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-安息香酸: 構造は似ていますが、アルデヒドではなくカルボン酸基を持っています。
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンジルアルコール: 構造は似ていますが、アルデヒドではなくアルコール基を持っています。
独自性
2-(1-メチルエトキシ)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-ベンズアルデヒドは、官能基の組み合わせによって、化学合成において独自の反応性と汎用性を備えています。アルデヒドとジオキサボロランの両方の部分が存在するため、幅広い化学変換と応用が可能になります。
特性
分子式 |
C16H23BO4 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H23BO4/c1-11(2)19-14-9-13(8-7-12(14)10-18)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3 |
InChIキー |
IVWUTNJPPACNLV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)

![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)

![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)




![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
